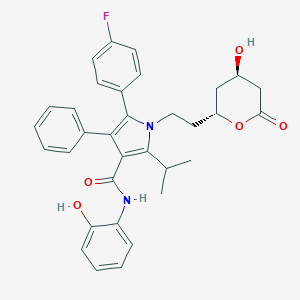

2-Hydroxy Atorvastatin Lactone

描述

2-Hydroxy Atorvastatin Lactone is a metabolite of atorvastatin, a widely used HMG-CoA reductase inhibitor. Atorvastatin is commonly prescribed to lower cholesterol levels and reduce the risk of cardiovascular diseases. The compound exists in both acid and lactone forms, with the lactone form being an inactive metabolite that interconverts with the active acid form in vivo .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Atorvastatin Lactone involves the hydroxylation of atorvastatin. This process is typically catalyzed by the enzyme CYP3A4, which introduces a hydroxyl group into the atorvastatin molecule, resulting in the formation of O-Hydroxyatorvastatin. The lactone form is then produced through an intramolecular esterification reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the compound. Solid-phase extraction is commonly employed for sample preparation, followed by separation of the analytes on an HPLC system with a linear gradient and a mobile phase consisting of acetonitrile, water, and formic acid .

化学反应分析

Types of Reactions

2-Hydroxy Atorvastatin Lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and interconversion between the acid and lactone forms.

Common Reagents and Conditions

Oxidation: Catalyzed by CYP3A4, leading to the formation of hydroxylated metabolites.

Reduction: Involves the reduction of the lactone form back to the acid form.

Substitution: Occurs during the metabolic processing of the compound in the liver.

Major Products Formed

The major products formed from these reactions include O-Hydroxyatorvastatin acid and other hydroxylated metabolites. These products contribute to the overall pharmacological activity of atorvastatin .

科学研究应用

Pharmacokinetics Studies

Pharmacokinetics refers to the study of how a drug is absorbed, distributed, metabolized, and excreted in the body. 2-Hydroxy Atorvastatin Lactone is primarily utilized in pharmacokinetic modeling to understand the behaviors of atorvastatin and its metabolites.

- Physiologically-Based Pharmacokinetic Modeling : Research has demonstrated that understanding the gastric acid-mediated conversion of atorvastatin to its lactone form is crucial for accurate pharmacokinetic predictions. A model incorporating this conversion has been developed to assess atorvastatin's behavior in vivo, emphasizing the need for including lactone absorption in drug interaction studies .

- Metabolite Tracking : The deuterium-labeled variant of this compound allows for precise tracking of atorvastatin metabolism through mass spectrometry techniques. This enables researchers to quantify the compound's presence in biological systems effectively .

Metabolism Studies

The metabolism of atorvastatin involves several enzymatic pathways, primarily through cytochrome P450 enzymes.

- Metabolic Pathway Elucidation : Studies have shown that this compound plays a role in identifying metabolic pathways and interactions with other drugs. Understanding these pathways is essential for optimizing atorvastatin therapy and assessing individual responses based on genetic variations .

- Impact on Drug Interactions : Research indicates that the metabolites of atorvastatin, including this compound, exhibit differential inhibition of drug-metabolizing enzymes, which can affect co-administered medications .

Biological Research Applications

The biological effects of this compound extend beyond cholesterol management.

- Antioxidant Properties : The compound has shown significant antioxidant activity, which may protect against oxidative stress in cardiovascular diseases. This property is particularly relevant when studying atorvastatin's broader therapeutic effects beyond lipid lowering .

- Cellular Effects : In vitro studies have demonstrated that this compound can inhibit lipid hydroperoxide formation, suggesting potential protective roles against cellular damage .

Clinical Implications

The clinical relevance of this compound is underscored by its impact on patient outcomes.

- Genetic Variability : Variants in genes such as SLCO1B1 have been linked to altered pharmacokinetics of atorvastatin and its metabolites, including this compound. This genetic influence can lead to variations in therapeutic efficacy and side effects among patients .

- Therapeutic Optimization : Understanding the role of this metabolite can aid healthcare providers in personalizing atorvastatin therapy based on individual metabolic profiles and genetic backgrounds.

Data Table: Summary of Applications

Case Studies

- Gastric Conversion Study : A study evaluated the conversion rates of atorvastatin to its lactone form in simulated gastric fluid, demonstrating that higher doses lead to less conversion due to solubility limits. This finding is crucial for understanding dosing strategies in clinical settings .

- Genetic Association Study : A genome-wide association study identified variants linked with increased levels of this compound, emphasizing the importance of genetic factors in determining patient responses to atorvastatin therapy .

作用机制

2-Hydroxy Atorvastatin Lactone exerts its effects through its interconversion with the active acid form of atorvastatin. The active form inhibits HMG-CoA reductase, the enzyme responsible for the synthesis of cholesterol in the liver. This inhibition leads to a decrease in cholesterol levels and a reduction in the risk of cardiovascular diseases. The lactone form itself is inactive but serves as a reservoir for the active acid form .

相似化合物的比较

Similar Compounds

P-Hydroxyatorvastatin lactone: Another hydroxylated metabolite of atorvastatin.

Atorvastatin lactone: The lactone form of atorvastatin without hydroxylation.

Uniqueness

2-Hydroxy Atorvastatin Lactone is unique due to its specific hydroxylation pattern, which distinguishes it from other metabolites of atorvastatin. This hydroxylation affects its pharmacokinetic properties and its role in the overall metabolism of atorvastatin .

生物活性

2-Hydroxy Atorvastatin Lactone (2-Hydroxy ATL) is a significant metabolite of Atorvastatin, a widely prescribed statin for lowering cholesterol levels. This compound exhibits various biological activities primarily through its interaction with the enzyme HMG-CoA reductase, influencing lipid metabolism and demonstrating potential therapeutic effects beyond cholesterol management.

Target Enzyme: The primary target of 2-Hydroxy ATL is HMG-CoA reductase , a key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. By inhibiting this enzyme, 2-Hydroxy ATL reduces the endogenous production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) in circulation .

Biochemical Pathways: The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, which is crucial for cholesterol synthesis. This action not only lowers cholesterol levels but also affects other metabolites that are derived from this pathway, potentially influencing various biological processes.

Pharmacokinetics

2-Hydroxy ATL is formed from Atorvastatin through the action of the cytochrome P450 isoform CYP3A4. Its pharmacokinetic profile reveals that it can exhibit concentration-dependent effects on lipid hydroperoxide formation and thiobarbituric acid reactive substances (TBARS), indicating its role in oxidative stress modulation .

Biological Effects

Cellular Effects: Research indicates that 2-Hydroxy ATL inhibits lipid hydroperoxide formation and TBARS formation in a concentration-dependent manner. This suggests that it may have antioxidant properties that contribute to its overall biological activity .

Anti-inflammatory Potential: Beyond its lipid-lowering effects, Atorvastatin and its metabolites, including 2-Hydroxy ATL, have been studied for their anti-inflammatory properties. For instance, atorvastatin has been shown to lower neutrophil counts and inflammatory markers in conditions such as chronic obstructive pulmonary disease (COPD) .

Case Study: Co-Administration with Vonoprazan

A clinical study investigated the pharmacokinetics of atorvastatin when co-administered with vonoprazan. The results indicated that systemic exposures of atorvastatin and its lactone form significantly increased when administered together. Specifically, the maximum plasma concentration (Css,max) and area under the curve (AUC) for atorvastatin lactone increased by approximately 32% and 29%, respectively . This suggests that drug interactions can influence the bioavailability and efficacy of atorvastatin metabolites.

Quantification of Metabolites

A study employing UPLC-MS/MS methods quantified various metabolites of atorvastatin, including 2-Hydroxy ATL. This research highlighted the importance of understanding metabolite concentrations in plasma to evaluate therapeutic efficacy and safety profiles .

Data Tables

| Parameter | Atorvastatin Alone | Atorvastatin + Vonoprazan |

|---|---|---|

| Css,max (Atorvastatin Lactone) | Baseline | Increased by 32% |

| AUC (Atorvastatin Lactone) | Baseline | Increased by 29% |

属性

IUPAC Name |

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40)/t24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNECBMZJZFGTIK-JWQCQUIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167536 | |

| Record name | o-Hydroxyatorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163217-74-1 | |

| Record name | o-Hydroxyatorvastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Hydroxyatorvastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-HYDROXYATORVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8OH05250C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。